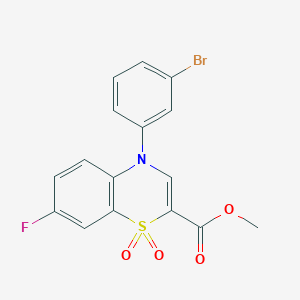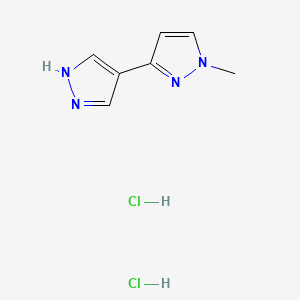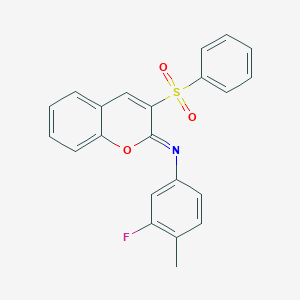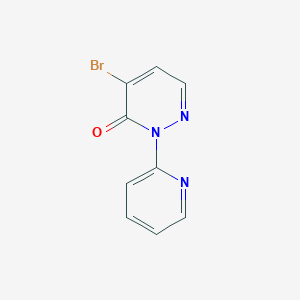![molecular formula C22H20FN5O B2698051 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile CAS No. 2380084-05-7](/img/structure/B2698051.png)
2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile is a sophisticated chemical compound with a unique structure. This compound comprises multiple rings and functional groups, which gives it distinctive properties and potential applications in various scientific fields. It’s known for its implications in chemical, biological, and medicinal research due to its complex interactions at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. The process may start with the formation of the 4-fluorophenyl-pyridazinone through cyclization reactions, followed by the formation of the piperidine ring system. The incorporation of the pyridine-4-carbonitrile moiety often involves nucleophilic substitution reactions. Industrial Production Methods: Industrially, this compound's production would require optimized reaction conditions to maximize yield and minimize impurities. This involves precise control of temperature, pH, and the use of high-purity reagents. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions it Undergoes: 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile is prone to undergo various chemical reactions due to its complex structure. These include:
Oxidation
Introduction of oxygen atoms, potentially altering functional groups such as transforming the piperidine ring.
Reduction
Reducing agents could potentially target specific functionalities like the pyridazinone group.
Substitution
Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings. Common Reagents and Conditions: Reagents like sodium borohydride for reductions, hydrogen peroxide for oxidations, and halogenating agents for substitution reactions are typically used. Conditions such as mild heating, use of catalysts, and controlling the solvent environment are critical. Major Products Formed: Depending on the reactions, products may include modified versions of the original compound with alterations in the functional groups, leading to derivatives with potentially enhanced or varied properties.
科学研究应用
Chemistry: In chemistry, this compound serves as an intermediate for synthesizing more complex molecules, particularly in the development of novel organic compounds. Biology: It’s used in biological studies to understand its interaction with biological macromolecules, helping in the study of enzyme inhibition, receptor binding, and more. Medicine: Due to its complex structure, it holds potential for developing pharmaceutical agents targeting specific biological pathways. Its fluorophenyl group is particularly significant in drug design for enhancing metabolic stability and binding affinity. Industry: In the industry, this compound may find applications in creating materials with specific properties, such as advanced polymers or catalysts in chemical processes.
作用机制
The mechanism of action of 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile involves its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s fluorophenyl and pyridazinone groups likely play crucial roles in binding interactions, altering the function or activity of the target molecule. This interaction could inhibit or activate the target, leading to downstream effects on biochemical pathways.
相似化合物的比较
Compared to other compounds with similar structures, 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile stands out due to its unique combination of a fluorophenyl group with a pyridazinone core. Similar compounds might include:
2-[4-[[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile
2-[4-[[3-(4-Methylphenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile These analogs help in drawing comparisons regarding activity, stability, and specificity in scientific research.
So there it is, a detailed breakdown of your compound of interest. Anything else pique your curiosity?
属性
IUPAC Name |
2-[4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c23-19-3-1-18(2-4-19)20-5-6-22(29)28(26-20)15-16-8-11-27(12-9-16)21-13-17(14-24)7-10-25-21/h1-7,10,13,16H,8-9,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQCPAYZSPBQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B2697968.png)
![6-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2697969.png)
![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one](/img/structure/B2697970.png)
![2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2697972.png)
![6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2697973.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2697974.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2697977.png)

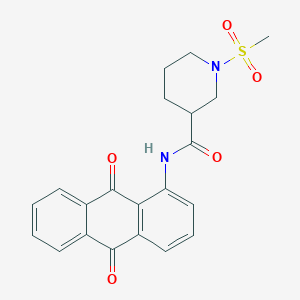
![(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2697981.png)
